(R)-3-Amino-4-phenylbutyric acid hydrochloride is an enantiomer of the amino acid 3-amino-4-phenylbutyric acid. It is found in plants like watercress (Nasturtium officinale) [ [] ] and plays a role in the biosynthesis of mustard oil glucosides like gluconasturtiin [ [] ]. It is also a precursor to (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a key component of HIV protease inhibitors [ [] ]. In scientific research, this compound is used as a chiral synthon for the synthesis of various bioactive molecules and as a building block for peptidomimetics. It also finds application in material science for enhancing the performance of perovskite solar cells.
(R)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as phenibut, is a synthetic derivative of gamma-aminobutyric acid. It is classified as a neuropsychotropic compound with anxiolytic and nootropic properties. This compound has garnered attention for its therapeutic potential, particularly in treating anxiety and sleep disorders due to its interaction with GABA receptors.
Phenibut was first synthesized in the 1960s in Russia, where it was introduced into clinical practice. Its structure includes an amino group and a phenyl group attached to a butanoic acid backbone, making it a unique analog of gamma-aminobutyric acid, a major inhibitory neurotransmitter in the central nervous system .
The synthesis of (R)-3-amino-4-phenylbutyric acid hydrochloride can be achieved through various methods. One notable approach involves the use of nitromethane and benzaldehyde in conjunction with diethyl malonate. This method allows for the formation of the desired compound in a relatively straightforward manner .
(R)-3-Amino-4-phenylbutyric acid hydrochloride has a distinct molecular structure characterized by:
The stereochemistry of this compound is significant as it influences its biological activity.
Phenibut undergoes various chemical reactions that can modify its structure or enhance its pharmacological properties. These include:
The reactions typically involve careful control of reaction conditions such as pH, temperature, and time to achieve optimal yields and purity .
Phenibut acts primarily as a GABA receptor agonist, particularly at GABA(B) receptors, leading to its anxiolytic effects. Although structurally similar to gamma-aminobutyric acid, phenibut does not directly activate GABA receptors but may modulate neurotransmitter systems or influence voltage-gated calcium channels.
Relevant analyses show that phenibut exhibits significant biological activity as an anxiolytic agent while maintaining a favorable safety profile when used appropriately .
Phenibut has diverse applications in scientific research and clinical settings:
Stereoselective synthesis of the (R)-enantiomer leverages chiral pool strategies and asymmetric catalysis. A Friedel-Crafts acylation approach uses L-aspartic acid as a chiral template, retaining α-carbon chirality to produce (R)-3-amino-4-phenylbutyric acid with >98% enantiomeric excess (ee). This method avoids racemization and achieves a 75% overall yield through a five-step sequence . Alternatively, enzymatic resolution employs Rhodococcus sp. AJ270 to hydrolyze racemic 3-phenyl-4-cyanobutyric acid derivatives, isolating the (R)-isomer with 99% ee. However, this route requires four additional steps for nitrile reduction and hydrolysis, reducing its atom economy [3].
A one-pot nitro-Mannich reaction optimizes yield and scalability: benzaldehyde, nitromethane, and diethyl malonate undergo condensation, Michael addition, and decarboxylation. Hydrogenation with Pd/C at 55°C furnishes the racemic precursor, followed by diastereomeric salt resolution using (1S,2R)-dibenzoyltartaric acid to isolate the (R)-enantiomer in 85% ee [7] [8].
Table 1: Stereoselective Synthetic Routes
Method | Chiral Source/Catalyst | Key Steps | Yield | ee (%) |
---|---|---|---|---|
Friedel-Crafts Acylation | L-Aspartic acid | Acylation, decarboxylation | 75% | >98% |
Enzymatic Resolution | Rhodococcus sp. AJ270 | Hydrolysis, reduction | 60% | 99% |
Nitro-Mannich Reaction | (1S,2R)-Dibenzoyltartaric acid | Condensation, salt resolution | 68% | 85% |
Catalytic asymmetric hydrogenation enables enantiomeric enrichment without chiral auxiliaries. A key route hydrogenates β-enamido esters derived from phenylacetaldehyde using Raney nickel under mild conditions (45°C, 0.1 MPa H₂). This achieves 95.7% conversion to (R)-3-phenyl-4-aminobutyrate intermediates with 92% ee, facilitated by triethylamine/MgCl₂ catalysis during the nitro-aldol step [4]. Organocatalysis further enhances selectivity: proline-derived catalysts promote Michael additions between nitromethane and benzylidene malonates, yielding γ-nitro esters with 90% ee. Subsequent hydrogenation and hydrolysis deliver the (R)-acid hydrochloride [3].
For industrial-scale production, dynamic kinetic resolution combines ruthenium-catalyzed racemization and lipase-mediated enantioselective acylation. This process converts racemic N-acylated derivatives to the (R)-enantiomer with 88% ee and 94% isolated yield, significantly reducing waste compared to classical resolutions [9].
Table 2: Catalytic Asymmetric Methods
Catalytic System | Reaction Type | Conditions | ee (%) | Scale Feasibility |
---|---|---|---|---|
Raney Ni / Triethylamine | Nitro-aldol/Hydrogenation | 45°C, 0.1 MPa H₂ | 92% | Multi-kilogram |
Proline Organocatalyst | Michael Addition | RT, 48h | 90% | Lab-scale |
Ru-Lipase DKR | Dynamic Kinetic Resolution | 40°C, ammonium formate | 88% | Pilot plant |
Solid-phase peptide synthesis (SPPS) exploits (R)-3-amino-4-phenylbutyric acid hydrochloride as a β-amino acid building block to enhance proteolytic stability and modulate conformation. Using Fmoc-protected derivatives, the compound is incorporated into peptide chains via carbodiimide coupling (HOBt/DIC) on Rink amide resin. This method achieves >95% coupling efficiency per step, enabling synthesis of γ-turn-inducing motifs in GABAB receptor agonists [3] [5].
For peptidomimetic libraries, the Wang resin-linked carboxylic acid undergoes automated chain elongation. Sidechain modifications include reductive alkylation of the primary amine or lactam formation. Cleavage with TFA/water yields peptides with the (R)-β²,³-amino acid residue, which show 50-fold higher receptor binding than linear analogs due to constrained backbone geometry [5] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1